Cas no 2171845-12-6 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid)

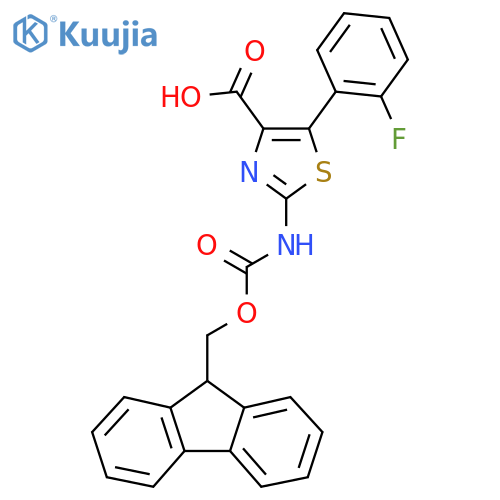

2171845-12-6 structure

商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

- EN300-1458537

- 2171845-12-6

-

- インチ: 1S/C25H17FN2O4S/c26-20-12-6-5-11-18(20)22-21(23(29)30)27-24(33-22)28-25(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,29,30)(H,27,28,31)

- InChIKey: XBASCQFZJJTJCN-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1C=CC=CC=1F

計算された属性

- せいみつぶんしりょう: 460.08930636g/mol

- どういたいしつりょう: 460.08930636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 705

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458537-250mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 250mg |

$1657.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-500mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 500mg |

$1728.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1458537-100mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 100mg |

$1585.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-1000mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 1000mg |

$1801.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-2500mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 2500mg |

$3530.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-50mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 50mg |

$1513.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-5000mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 5000mg |

$5221.0 | 2023-09-29 | ||

| Enamine | EN300-1458537-10000mg |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

2171845-12-6 | 10000mg |

$7742.0 | 2023-09-29 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Ping Tong Food Funct., 2020,11, 628-639

2171845-12-6 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 152840-81-8(Valine-1-13C (9CI))

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬